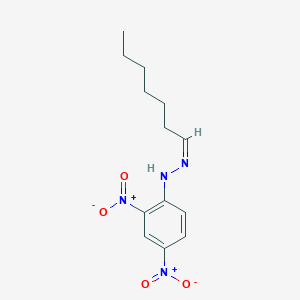
Heptaldehyde-dnph
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptaldehyde (DNPH derivative) is a chemical compound formed by the reaction of heptaldehyde with 2,4-dinitrophenylhydrazine (DNPH). This derivative is commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones. The DNPH derivatization process enhances the stability and detectability of carbonyl compounds, making it a valuable tool in environmental and industrial analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of heptaldehyde (DNPH derivative) involves the reaction of heptaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically takes place in a solvent such as acetonitrile or methanol, and the mixture is stirred at room temperature for a specified period. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of DNPH derivatives, including heptaldehyde (DNPH derivative), follows similar principles but on a larger scale. Automated systems are often employed to ensure consistent reaction conditions and high yields. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Heptaldehyde (DNPH derivative) primarily undergoes reactions characteristic of carbonyl compounds. These include:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and hydrazines can react with the carbonyl group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydrazones and imines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of heptaldehyde (DNPH derivative) involves the formation of a stable hydrazone linkage between the carbonyl group of heptaldehyde and the hydrazine group of DNPH. This reaction enhances the stability and detectability of the carbonyl compound, allowing for accurate quantification and analysis. The molecular targets include carbonyl-containing compounds, and the pathways involved are primarily related to the derivatization and subsequent detection by chromatographic methods .
Comparaison Avec Des Composés Similaires
Heptaldehyde (DNPH derivative) can be compared with other DNPH derivatives of aldehydes and ketones:
- Formaldehyde (DNPH derivative)
- Acetaldehyde (DNPH derivative)
- Propionaldehyde (DNPH derivative)
- Butyraldehyde (DNPH derivative)
- Valeraldehyde (DNPH derivative)
- Hexaldehyde (DNPH derivative)
- Octylaldehyde (DNPH derivative)
- Nonaldehyde (DNPH derivative)
- Decaldehyde (DNPH derivative)
Uniqueness: Heptaldehyde (DNPH derivative) is unique due to its specific carbon chain length, which influences its physical and chemical properties. This uniqueness allows for its selective detection and analysis in complex mixtures, making it a valuable tool in various analytical applications .
Propriétés
Formule moléculaire |
C13H18N4O4 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
N-[(Z)-heptylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9- |
Clé InChI |
HAPHKPXFYXPWDK-ZROIWOOFSA-N |
SMILES isomérique |
CCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















